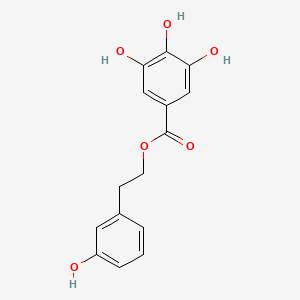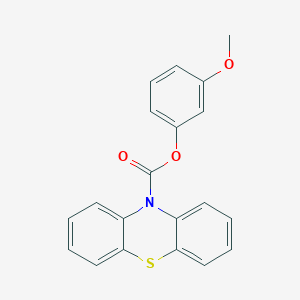
3-methoxyphenyl 10H-phenothiazine-10-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxyphenyl 10H-phenothiazine-10-carboxylate is a compound that belongs to the phenothiazine family Phenothiazines are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxyphenyl 10H-phenothiazine-10-carboxylate typically involves the reaction of 3-methoxyphenylamine with 10H-phenothiazine-10-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-methoxyphenyl 10H-phenothiazine-10-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of phenothiazine sulfoxides or sulfones.
Reduction: Formation of reduced phenothiazine derivatives.
Substitution: Formation of halogenated phenothiazine derivatives.
Scientific Research Applications
3-methoxyphenyl 10H-phenothiazine-10-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 3-methoxyphenyl 10H-phenothiazine-10-carboxylate involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It also interacts with cellular components, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
10-methyl-10H-phenothiazine: Known for its use in organic electronics and as a photoredox catalyst.
10-phenyl-10H-phenothiazine: Utilized in the synthesis of small molecules and polymerization reactions.
Uniqueness
3-methoxyphenyl 10H-phenothiazine-10-carboxylate stands out due to its unique methoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific photophysical and redox characteristics .
Properties
Molecular Formula |
C20H15NO3S |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(3-methoxyphenyl) phenothiazine-10-carboxylate |
InChI |
InChI=1S/C20H15NO3S/c1-23-14-7-6-8-15(13-14)24-20(22)21-16-9-2-4-11-18(16)25-19-12-5-3-10-17(19)21/h2-13H,1H3 |
InChI Key |
UVKJOYFYOPXYID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


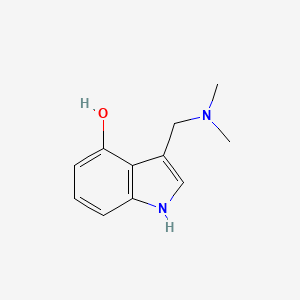
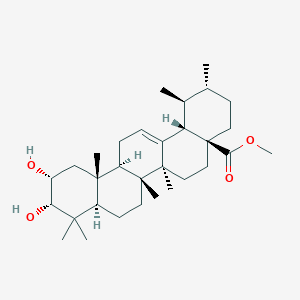

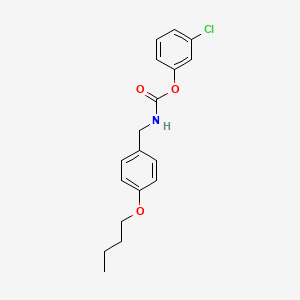
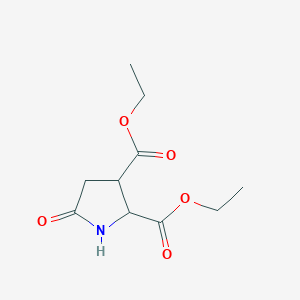

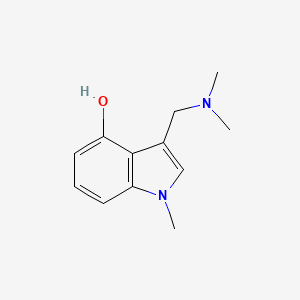
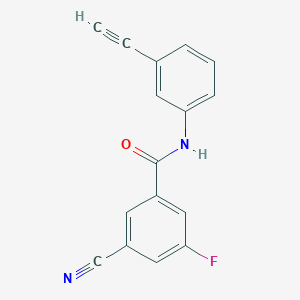

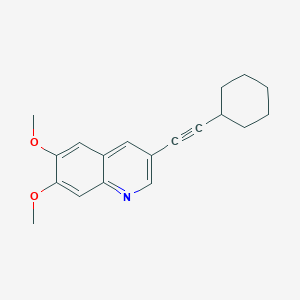
![3-Fluoro-5-[5-(4-hydroxyphenyl)-2-thienyl]phenol](/img/structure/B10843038.png)
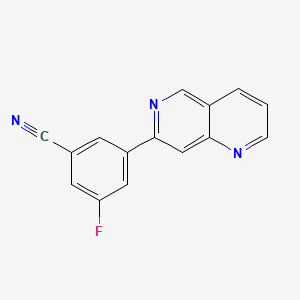
![3-hydroxy-4,7-dimethyl-6H-benzo[c]chromen-6-one](/img/structure/B10843043.png)
